5-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS number and properties
5-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS number and properties
Whitepaper: 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate in Modern Drug Discovery
Executive Summary: Escaping "Flatland"
In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor physicochemical properties, including low aqueous solubility and high off-target toxicity. To circumvent these liabilities, drug development professionals are increasingly adopting spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons (Fsp3)[1].
Among these advanced building blocks, 5-oxa-2-azaspiro[3.5]nonane and its salt forms (such as the hemioxalate) have emerged as premier bioisosteres for morpholine and piperidine[2]. This technical guide explores the chemical properties, structural rationale, and self-validating experimental workflows associated with 5-oxa-2-azaspiro[3.5]nonane hemioxalate, providing a comprehensive resource for application scientists and drug designers.
Physicochemical Profiling & Chemical Identity
Understanding the exact stoichiometric and physical state of a building block is critical for reproducible high-throughput screening (HTS) and synthesis. The free base of 5-oxa-2-azaspiro[3.5]nonane is an aliphatic secondary amine[2].
Causality in Salt Selection: Free base aliphatic amines are frequently volatile, prone to rapid oxidation, and often exist as difficult-to-handle hygroscopic oils. By formulating the compound as a hemioxalate (2:1 base-to-acid ratio) or oxalate (1:1 ratio) salt, chemists force a highly crystalline solid state[3],[4]. This self-validating physical transformation drastically improves shelf-life, ensures precise gravimetric handling during assay preparation, and enhances thermodynamic aqueous solubility for in vitro biological testing.
Table 1: Quantitative Chemical Properties
| Property | Free Base | Oxalate Salt | Hemioxalate Salt |
| CAS Number | 138387-19-6[2] | 1427359-47-4[3] | 1523571-01-8[4] |
| Molecular Formula | C₇H₁₃NO[2] | C₇H₁₃NO · C₂H₂O₄[3] | C₁₆H₂₈N₂O₆[4] |
| Molecular Weight | 127.18 g/mol [2] | 217.22 g/mol [3] | 344.40 g/mol [4] |
| CLogP | 0.465[2] | N/A (Ionized) | N/A (Ionized) |
| Physical Form | Liquid/Oil | Solid Powder[3] | Solid Powder |
Structural Rationale: The Bioisosteric Logic
Morpholine is a ubiquitous motif in approved drugs, prized for its ability to modulate pKa and establish key hydrogen bonds. However, its relatively flat conformation can lead to metabolic liabilities (e.g., oxidative ring opening) and suboptimal lipophilicity[2].
Substituting morpholine with 5-oxa-2-azaspiro[3.5]nonane introduces profound 3D vectorality. The orthogonal arrangement of the rings projects the oxygen and nitrogen heteroatoms into distinct spatial quadrants[5]. This structural replacement lowers the overall LogD, disrupts planar stacking (thereby improving solubility), and shields adjacent metabolic soft spots from Cytochrome P450 (CYP) enzymes[1],[6].
Logical flow of spirocyclic bioisosteric replacement.
Pharmacological Applications & Signaling Pathways
Derivatives of the azaspiro[3.5]nonane family have demonstrated potent activity across multiple therapeutic areas:
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Metabolic Diseases (GPR119 Agonists): 7-azaspiro[3.5]nonane derivatives have been identified as highly potent agonists for GPR119, a G-protein coupled receptor critical for glucose-dependent insulin secretion[1],[7].
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Pain Management (FAAH Inhibitors): Spirocyclic urea derivatives, including the clinical candidate PF-04862853, utilize the azaspiro scaffold to covalently inhibit Fatty Acid Amide Hydrolase (FAAH), enhancing endocannabinoid signaling for analgesia[8].
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Oncology: The scaffold is actively explored in the synthesis of Histone Deacetylase (HDAC) inhibitors and irreversible KRAS G12C modulators[1],[5].
GPR119 signaling pathway activated by spirocyclic derivatives.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the properties of 5-oxa-2-azaspiro[3.5]nonane derivatives, researchers must employ self-validating assay systems. Below are the standardized protocols designed to ensure high data integrity.
Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)
This assay determines the half-life ( t1/2 ) and intrinsic clearance ( CLint ) of the spirocyclic compound.
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Preparation: Prepare a 10 mM stock of the hemioxalate salt in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
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Self-Validating Pre-incubation: Combine the compound with human liver microsomes (0.5 mg/mL final protein concentration) and incubate at 37°C for 5 minutes without the NADPH regenerating system.
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Causality: This negative control step establishes a thermal and binding equilibrium. If compound depletion occurs here, it flags chemical instability or non-specific binding, ensuring that subsequent depletion is strictly CYP450-mediated.
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Initiation: Add the NADPH regenerating system to initiate the reaction. Concurrently run a parallel assay with a known rapidly metabolized reference (e.g., Verapamil) to validate batch enzyme viability.
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Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
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Causality: Cold acetonitrile immediately denatures metabolic enzymes, locking the concentration at exact time points while simultaneously precipitating proteins for clean LC-MS/MS injection.
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Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate.
Self-validating workflow for in vitro microsomal stability assays.
Protocol B: cAMP Accumulation Assay (GPR119 Functional Validation)
For derivatives acting on GPR119, functional agonism is validated via cAMP quantification[7].
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Cell Seeding: Seed CHO-K1 cells stably expressing human GPR119 into a 384-well plate at 5,000 cells/well.
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Ligand Incubation: Treat cells with a concentration-response curve of the spirocyclic derivative in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
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Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, the assay isolates the adenylyl cyclase activation variable. This ensures the measured signal is a direct reflection of GPR119 agonism rather than an artifact of baseline PDE activity[7].
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Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.
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Validation: Normalize data against a known full agonist (e.g., AR-231453) to define Emax (100% activation) and calculate the EC50 using a four-parameter logistic fit[7].
References
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Title: 5-Oxa-2-azaspiro[3.5]nonane oxalate | 1427359-47-4 - Source: Sigma-Aldrich - URL: 3
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Title: Specifications of 5-oxa-2-azaspiro[3.5]nonane hemioxalate - Source: Capot Chemical - URL: 4
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Title: A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Source: BenchChem - URL: 1
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Title: A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Source: BenchChem - URL: 7
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Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) - Source: PubMed - URL: 8
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Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Source: ACS Publications - URL: 5
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Title: EN300-268654 (5-oxa-2-azaspiro[3.5]nonane) - Source: EnamineStore - URL: 2
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Title: 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione - Source: BenchChem - URL: 6
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
